Decahydroquinoline, 2-methyl
Overview
Description
Decahydroquinoline, 2-methyl, also known as 2-Methyldecahydroquinoline, is a heterocyclic organic compound . It is typically found in the form of a hydrochloride salt . The CAS Number for the hydrochloride form is 1071704-80-7 .
Molecular Structure Analysis
The molecular formula of Decahydroquinoline, 2-methyl, is C10H19N . The molecular weight is 153.26 g/mol .Physical And Chemical Properties Analysis
Decahydroquinoline, 2-methyl, is typically found in the form of a powder . The storage temperature is room temperature .Scientific Research Applications
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Chemical Synthesis
- Decahydroquinoline, 2-methyl is used in the synthesis of various chemical compounds . For instance, it has been used in the total synthesis of two decahydroquinoline poison frog alkaloids ent-cis-195A and cis-211A . The synthesis was achieved in 16 steps (38% overall yield) and 19 steps (31% overall yield), respectively, starting from a known compound .
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Industrial Applications
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Synthesis of Poison Frog Alkaloids
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Marine Derived Decahydroquinoline Alkaloid Chemistry
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Pharmacological Activity
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Marine Derived Decahydroquinoline Alkaloid Chemistry
- Decahydroquinoline (DHQ) alkaloids, which include Decahydroquinoline, 2-methyl, are unique natural products that can be divided into three distinct sets . The first group of these alkaloids are simple 2,5-disubstituted DHQs isolated from dart poison frogs and ants . These diverse cis- or trans- fused decahydroquinolines are equipped with various short alkyl and alkenyl side chains .
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Synthesis of Poison Frog Alkaloids
- The total synthesis of two decahydroquinoline poison frog alkaloids ent-cis-195A and cis-211A were achieved in 16 steps (38% overall yield) and 19 steps (31% overall yield), respectively, starting from known compound . Both alkaloids were synthesized from the common key intermediate in a divergent fashion .
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N-Methyldecahydroquinolines
- N-methyl-2,5-disubstituted decahydroquinoline, a derivative of Decahydroquinoline, 2-methyl, has been identified in more than 12 of the more than 25 species recently assigned to the genus Ameerega . In some cases, the relative configuration of the N-methyldecahydroquinolines was determined by comparison .
Safety And Hazards
The safety data sheet for Decahydroquinoline indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRLSRUBXMUSOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CCCCC2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydroquinoline, 2-methyl | |
CAS RN |
20717-43-5 | |
Record name | 2-Methyldecahydroquinoline (mixture of isomers) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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